molecular formula C13H13NO3S B14151996 3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde CAS No. 926229-92-7

3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B14151996
CAS No.: 926229-92-7
M. Wt: 263.31 g/mol
InChI Key: BKWLYBZEFGSUEP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . This compound features a benzaldehyde core substituted with an ethoxy group and a thiazolylmethoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to the Benzaldehyde Core: The thiazole ring is then attached to the benzaldehyde core via a methylene bridge, typically using a base-catalyzed reaction.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the hydroxyl group on the benzaldehyde is replaced with an ethoxy group using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and thiazolylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a methoxy and hydroxy group instead of ethoxy and thiazolylmethoxy groups.

    3-Methoxy-4-(2-morpholinoethoxy)benzaldehyde: Contains a morpholinoethoxy group instead of a thiazolylmethoxy group.

    3-Methoxy-4-(2-piperidinoethoxy)benzaldehyde: Contains a piperidinoethoxy group instead of a thiazolylmethoxy group.

Uniqueness

3-Ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both an ethoxy group and a thiazolylmethoxy group, which confer distinct chemical and biological properties. The thiazole ring, in particular, is known for its bioactivity, making this compound a valuable candidate for various applications in research and industry.

Properties

CAS No.

926229-92-7

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-ethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-2-16-13-5-10(6-15)3-4-12(13)17-7-11-8-18-9-14-11/h3-6,8-9H,2,7H2,1H3

InChI Key

BKWLYBZEFGSUEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CSC=N2

Origin of Product

United States

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